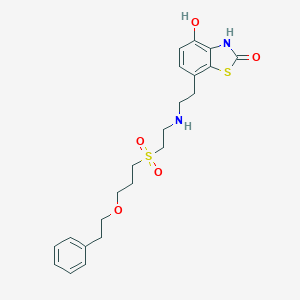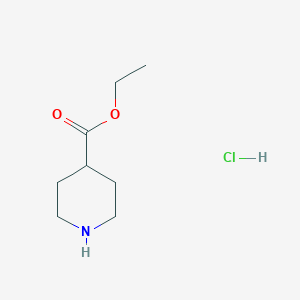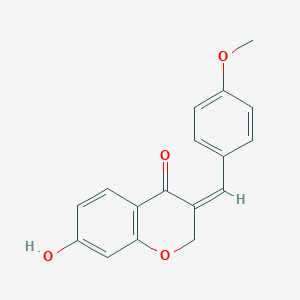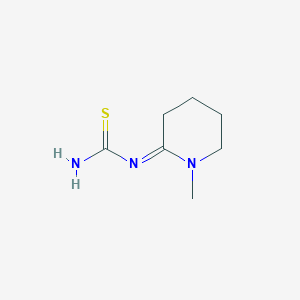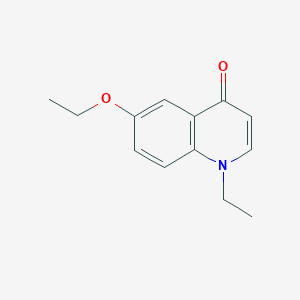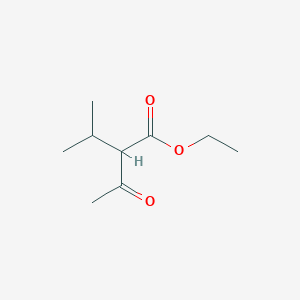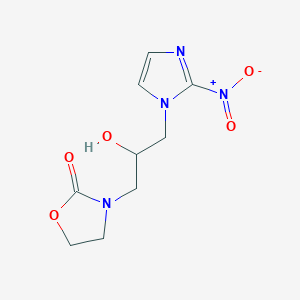
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone, commonly known as NIOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the oxazolidinone class of antibiotics and has been found to possess a unique mechanism of action that makes it a promising candidate for a variety of research purposes.
Wirkmechanismus
NIOX has been found to inhibit the activity of NOS by binding to the enzyme's heme cofactor. This binding prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of this important signaling molecule. The exact mechanism of this inhibition is still the subject of ongoing research, but it is believed to involve a complex interplay between the heme group, the inhibitor molecule, and the surrounding protein structure.
Biochemische Und Physiologische Effekte
The inhibition of NOS by NIOX has been found to have a variety of biochemical and physiological effects. These include reduced inflammation, improved cardiovascular function, and enhanced immune response. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NIOX as a research tool is its specificity for NOS inhibition. Unlike other compounds that may have off-target effects, NIOX has been shown to selectively inhibit NOS activity without affecting other enzymes or signaling pathways. However, the compound's potency and stability can be limiting factors in certain experiments, and further optimization may be needed to fully realize its potential.
Zukünftige Richtungen
There are many potential future directions for research involving NIOX. One promising area is the development of more potent and selective NOS inhibitors based on the structure of NIOX. Another area of interest is the potential use of NIOX as a therapeutic agent for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further studies are needed to fully elucidate the mechanism of NIOX inhibition of NOS and to explore the compound's effects on other physiological processes.
Synthesemethoden
The synthesis of NIOX involves the reaction of 2-nitroimidazole with 2-chloromethyl-2-oxazoline in the presence of a base catalyst. The resulting product is then hydrolyzed to yield NIOX. This synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
NIOX has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of the enzyme nitric oxide synthase (NOS). NOS is responsible for the production of nitric oxide, which plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Eigenschaften
CAS-Nummer |
129449-06-5 |
|---|---|
Produktname |
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone |
Molekularformel |
C9H12N4O5 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N4O5/c14-7(6-12-3-4-18-9(12)15)5-11-2-1-10-8(11)13(16)17/h1-2,7,14H,3-6H2 |
InChI-Schlüssel |
ATZLNNCRLCUSCS-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
Kanonische SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
Synonyme |
3-(2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone 3-HNIPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




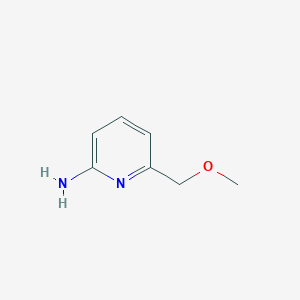

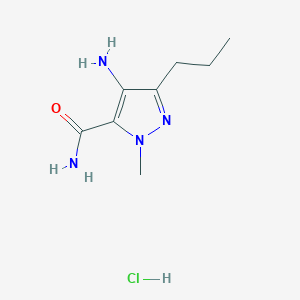
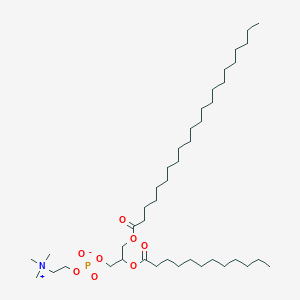
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
